molecular formula C7H8FN3S B2825002 2-(4-Fluorophenyl)-1-hydrazinecarbothioamide CAS No. 280133-47-3

2-(4-Fluorophenyl)-1-hydrazinecarbothioamide

Cat. No.: B2825002
CAS No.: 280133-47-3
M. Wt: 185.22
InChI Key: KQNHAXWTVPXGMP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-hydrazinecarbothioamide is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its core value lies in its role as a versatile precursor for the synthesis of nitrogen-sulfur-containing heterocycles, particularly 1,2,4-triazole-3-thiones . Researchers utilize this compound to develop novel molecules with potential biological activities. The primary research applications of this compound are in the development of new antimicrobial and antioxidant agents. As a thiosemicarbazide derivative, it serves as a key building block for creating novel compounds that are evaluated against a panel of clinically relevant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . Furthermore, hydrazinecarbothioamide derivatives have demonstrated excellent radical scavenging activity in antioxidant assays such as the DPPH method, making them valuable for research into oxidative stress . The mechanism of action for its derivatives is multifaceted. In antimicrobial research, the synthesized triazole derivatives are believed to interfere with bacterial cellular processes, with efficacy being highly dependent on the electronic and steric properties of the substituents on the final molecule . The inclusion of the 4-fluorophenyl moiety is a common strategy in rational drug design, as the fluorine atom can significantly influence a molecule's physicochemical properties, bioavailability, and its interaction with biological targets . This compound is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(4-fluoroanilino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3S/c8-5-1-3-6(4-2-5)10-11-7(9)12/h1-4,10H,(H3,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNHAXWTVPXGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC(=S)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-hydrazinecarbothioamide typically involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Step 1: 4-Fluoroaniline reacts with carbon disulfide to form 4-fluorophenyl isothiocyanate.

    Step 2: The 4-fluorophenyl isothiocyanate is then treated with hydrazine hydrate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-1-hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

2.1.1. Benzimidazole-Substituted Analogs The compound 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide incorporates a benzimidazole moiety instead of the fluorophenyl group. However, the fluorophenyl group in the target compound offers superior electronegativity, which may influence solubility and metabolic stability.

2.1.2. Sulfonyl and Triazole Derivatives
Hydrazinecarbothioamides with sulfonyl groups (e.g., 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides) exhibit tautomerism between thione and thiol forms. Unlike the target compound, these derivatives lack the fluorophenyl group but include electron-withdrawing sulfonyl substituents, which stabilize the thione tautomer and enhance reactivity in ring-closure reactions .

2.1.3. Halogenated and Heterocyclic Variants Compounds such as N-(4-fluorophenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide feature trifluoromethyl and pyrazole groups.

Table 1: Structural Comparison of Key Derivatives
Compound Key Substituents Biological Relevance Reference
Target Compound 4-Fluorophenyl, thiosemicarbazide AChE inhibition
Benzimidazole Analog Benzimidazole, sulfanyl Novel synthesis, uncharacterized
Sulfonyl-Triazole Derivative Sulfonyl, 2,4-difluorophenyl Tautomerism, triazole formation
Trifluoromethyl-Pyrazole Derivative Trifluoromethyl, pyrazole Enhanced lipophilicity

Spectroscopic Properties

IR Spectroscopy :

  • The target compound shows C=S stretching at ~1243–1258 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹, consistent with thiosemicarbazide derivatives .
  • Sulfonyl-triazole derivatives lack C=O bands (1663–1682 cm⁻¹), confirming cyclization .

NMR Spectroscopy :

  • The fluorophenyl group in the target compound produces distinct ¹H NMR signals at δ 7.14–7.55 ppm (aromatic protons) and ¹³C signals at δ 115–136 ppm .
  • Pyrazole-containing analogs (e.g., 4d–f) exhibit downfield shifts for acetyl and heterocyclic protons, reflecting electronic effects of substituents .
Table 2: Key Spectral Data Comparison
Compound IR C=S (cm⁻¹) ¹H NMR (δ, ppm) Reference
Target Compound 1243–1258 7.14–7.55 (aromatic H)
Sulfonyl-Triazole 1247–1255 Absence of C=O signals
Pyrazole Derivative (4d) 1240–1260 2.50–3.20 (acetyl H)

Biological Activity

2-(4-Fluorophenyl)-1-hydrazinecarbothioamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a hydrazinecarbothioamide moiety with a fluorophenyl substituent. The synthesis typically involves the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate under reflux conditions, utilizing solvents like ethanol or methanol. The reaction proceeds through the formation of 4-fluorophenyl isothiocyanate, which subsequently reacts with hydrazine to yield the target compound .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it showed comparable inhibition to standard antibiotics such as ceftriaxone. The minimum inhibitory concentration (MIC) for this compound ranged from 40 to 50 µg/mL against pathogens including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .

Pathogen Inhibition Zone Diameter (mm) MIC (µg/mL)
E. faecalis2940-50
P. aeruginosa2440-50
S. typhi3040-50
K. pneumoniae1940-50

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against breast cancer cell lines such as MCF-7. Studies indicated that treatment with this compound resulted in significant alterations in cell morphology and viability, with an IC50 value demonstrating effective growth inhibition .

In one study, treated MCF-7 cells exhibited elevated levels of lactate dehydrogenase (LDH), indicating cellular damage and potential apoptosis initiation:

  • LDH Levels : Treated cells: 521.77±30.8521.77\pm 30.8 U/L; Control: 85.35±4.285.35\pm 4.2 U/L.

This suggests that the compound may induce cytotoxic effects leading to apoptotic pathways in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory properties of similar thiourea derivatives have been documented, suggesting that compounds like this compound may also exhibit such activities. In comparative studies, certain derivatives showed stronger inhibition of pro-inflammatory cytokines IL-6 and TNF-α than conventional treatments like dexamethasone .

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and inflammation.
  • Receptor Binding : It potentially binds to receptors that mediate cellular responses to stress and damage.
  • Biochemical Pathways : Interaction with multiple biochemical pathways suggests a versatile mechanism that could be exploited for therapeutic purposes .

Case Studies and Research Findings

Several studies have highlighted the biological potential of thiourea derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antibacterial activity with MIC values comparable to existing antibiotics .
  • Cytotoxic Effects on Cancer Cells : Research indicated that these compounds could effectively halt the cell cycle in cancer cells, particularly in the S phase, thereby preventing further proliferation .
  • Inhibition of Inflammatory Markers : Certain derivatives showed promising results in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Fluorophenyl)-1-hydrazinecarbothioamide and its derivatives?

Answer:
The synthesis typically involves condensation reactions between 4-fluorophenyl-containing precursors and hydrazinecarbothioamide derivatives. Key steps include:

  • Acylation/Hydrazine Formation : Reacting 4-fluorophenyl-substituted carbonyl compounds (e.g., imidazo[2,1-b]thiazol-3-yl acetyl derivatives) with hydrazinecarbothioamide under reflux in ethanol or methanol. Reaction times (6–12 hours) and temperature (60–80°C) are critical for yield optimization .
  • Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
    Validation : Confirm product identity via FT-IR (C=O at ~1670–1690 cm⁻¹, C=S at ~1170–1180 cm⁻¹) and NMR (aromatic proton signals at δ 7.1–8.0 ppm) .

Basic: How is this compound characterized using spectroscopic and crystallographic techniques?

Answer:

  • FT-IR Spectroscopy : Identifies functional groups:
    • N-H stretching (3260–3360 cm⁻¹, broad),
    • C=O (amide I: ~1650–1690 cm⁻¹),
    • C=S (~1170–1210 cm⁻¹) .
  • NMR Spectroscopy :
    • ¹H NMR: Aromatic protons (4-fluorophenyl) appear as doublets (J = 8–9 Hz) due to coupling with fluorine.
    • ¹³C NMR: Fluorine-coupled carbons show splitting (e.g., C-F at ~160 ppm) .
  • X-ray Crystallography : For unambiguous structure determination, use SHELXTL or SHELXL for refinement. Key parameters: R-factor < 0.05, data-to-parameter ratio > 15 .

Advanced: How can computational methods like molecular docking and QSAR guide the optimization of bioactivity?

Answer:

  • QSAR Modeling :
    • Use descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity. The best-fit model (R² > 0.85, Q² > 0.7) predicts derivative efficacy, e.g., anti-breast cancer activity against MCF-7 cells .
  • Molecular Docking :
    • Target receptors (e.g., Polo-like kinase 1, Plk1) using AutoDock Vina. High-affinity ligands (binding energy < −8 kcal/mol) suggest strong inhibition. Derivatives with fluorophenyl groups show enhanced π-π stacking in hydrophobic pockets .
      Validation : Cross-check with in vitro assays (e.g., IC₅₀ values) to confirm computational predictions .

Advanced: What strategies resolve contradictions in crystallographic data during structure refinement?

Answer:

  • Data Quality : Ensure high-resolution data (d-spacing < 1.0 Å) and completeness (>95%). Twinning or disorder requires specialized refinement (SHELXL TWIN/BASF commands) .
  • Validation Tools : Use PLATON or CheckCIF to identify outliers (e.g., bond length deviations > 0.02 Å).
  • Alternative Methods : If X-ray data is ambiguous, supplement with DFT-optimized geometries or neutron diffraction .

Advanced: How to design structure-activity relationship (SAR) studies to enhance biological activity?

Answer:

  • Substitution Patterns :
    • Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to improve enzyme inhibition (e.g., acetylcholinesterase) .
    • Vary the hydrazinecarbothioamide moiety (e.g., cyclohexyl vs. benzyl substituents) to modulate lipophilicity and target binding .
  • Bioisosteric Replacement : Replace the thioamide group with sulfonamide or urea to assess potency changes .
    Validation : Test derivatives in dose-response assays (e.g., IC₅₀ for enzyme inhibition) and compare with parent compound .

Methodological: What are best practices for analyzing reaction mechanisms in the synthesis of derivatives?

Answer:

  • Mechanistic Probes :
    • Use isotopic labeling (e.g., ¹⁵N-hydrazine) to track nucleophilic attack sites via MS/MS.
    • Monitor intermediates by in situ FT-IR or HPLC .
  • Kinetic Studies : Determine rate constants under varying temperatures (Arrhenius plots) to identify rate-limiting steps.
  • DFT Calculations : Simulate transition states (e.g., Gaussian 16) to validate proposed mechanisms (e.g., nucleophilic acyl substitution) .

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